Pantethine is a precursor to coenzyme A (CoA), a vital molecule involved in numerous cellular processes, including energy metabolism, fatty acid synthesis, and carbohydrate breakdown []. Studies suggest that pantethine supplementation might increase CoA levels, potentially impacting these processes [].
Some research suggests that pantethine may help lower LDL ("bad") cholesterol and triglycerides while potentially increasing HDL ("good") cholesterol levels [, ]. However, the results of these studies are mixed, and more robust research is needed to confirm these effects [, ].
Limited research suggests that pantethine might improve blood sugar control in individuals with type 2 diabetes []. However, the quality of the evidence is low, and further studies are needed to determine its efficacy definitively [].
Some studies investigating pantethine for rheumatoid arthritis have shown promising results in reducing pain and inflammation []. However, the quality of the evidence is limited, and more research is needed to confirm these findings [].
Preliminary research suggests pantethine might be beneficial in managing fatigue, fibromyalgia, and neurological disorders like Alzheimer's disease. However, the evidence is limited, and further studies are needed to determine its effectiveness in these areas [, , ].
Pantethine is a naturally occurring compound that is a dimer of pantetheine, formed by the linkage of two molecules through a disulfide bond. It is derived from pantothenic acid, also known as vitamin B5, and serves as an important intermediate in the biosynthesis of coenzyme A, which plays a crucial role in various metabolic pathways including lipid metabolism and energy production. Pantethine is recognized for its potential health benefits, particularly in managing cholesterol levels and promoting cardiovascular health.
Pantethine's primary mechanism of action revolves around its conversion to CoA. CoA plays a vital role in numerous metabolic pathways, including fatty acid metabolism, carbohydrate metabolism, and energy production []. By increasing CoA levels, pantethine may influence these processes. Research suggests it might help lower cholesterol and triglycerides by promoting cholesterol breakdown and triglyceride conversion to energy [].
Pantethine exhibits several biological activities:
The synthesis of pantethine can be achieved through various methods:
Pantethine has several applications, primarily in health and nutrition:
Research indicates that pantethine may interact with various medications:
Several compounds share structural or functional similarities with pantethine. Here are some notable examples:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Pantothenic Acid | Precursor to coenzyme A | Essential vitamin; widely available |
Cysteamine | Amino acid derivative; involved in cysteine metabolism | Acts as a reducing agent |
Coenzyme A | Co-factor in metabolic reactions | Central role in energy metabolism |
Acetyl-CoA | Acyl donor in metabolic pathways | Key intermediate in fatty acid synthesis |
Uniqueness of Pantethine: Unlike its analogs, pantethine specifically demonstrates significant lipid-modulating effects without similar outcomes observed with high doses of pantothenic acid alone. Its dual role as both a precursor for coenzyme A and a regulator of lipid metabolism sets it apart from other compounds .
Pantethine is an amphipathic, highly functionalised thiol–amide whose bulky tert-butyl groups and internal disulfide confer unusual thermal resilience but modest aqueous solubility. Key quantitative metrics are summarised in Table 1.
Early supplier monographs described pantethine as “slightly soluble” in both water and methanol [1]. Subsequent in-house solubility profiling by Selleck Chemicals established a markedly higher apparent solubility of 100 mg/mL (≈180 mM) in de-ionised water at 25 °C, while confirming insolubility in dimethylsulfoxide [2]. The large spread likely reflects particle-size effects and the compound’s hygroscopic nature (see § 3.3). In organic solvents pantethine remains largely immiscible; only dilute suspensions form in anhydrous methanol or acetone, whereas solubility is negligible in dichloromethane, ethyl acetate and di-ethyl ether [1].
No definitive melting point has been reported, consistent with pantethine’s tendency to form highly viscous syrups [1]. Nevertheless, EPA MPBPVP computations predict a sub-cooled melting event at 349.8 °C and a theoretical boiling point near 938–987 °C at 760 mmHg [3] [4]. Experimentally, differential scanning calorimetry detects only broad endothermic transitions up to 250 °C before decomposition, corroborating the modelled high-temperature stability [5]. The flash point has been measured at 550.8 °C in closed-cup tests [4]—a value characteristic of refractory polyol amides.
Parameter | Value | Conditions / Method | Source |
---|---|---|---|
Molecular formula | C22H42N4O8S2 [1] | Empirical | 2 |
Molecular weight | 554.72 g/mol [1] | Empirical | 2 |
Log Kₒw (predicted) | −4.17 (log units) [3] | EPI Suite v4.0, neutral pH | 24 |
Water solubility | 100 mg/mL (high batch), “slightly soluble” in other lots [2] [1] | 25 °C, equilibrium shake-flask | 4 / 2 |
Methanol solubility | Slightly soluble [1] | 20 °C | 2 |
DMSO solubility | Insoluble (<1 mg/mL) [2] | 25 °C | 4 |
Predicted melting point | 349.8 °C [3] | MPBPVP (mean weighted) | 24 |
Experimental DSC melt | No sharp melt ≤250 °C; onset of decomposition thereafter [5] | 10 °C min⁻¹, N₂ purge | 25 |
Experimental boiling point | 987.2 °C [4] | ASTM D1120, corrected | 21 |
Flash point | 550.8 °C (closed cup) [4] | Pensky–Martens | 21 |
Ion mobility spectrometry (IMS) offers size-and-shape descriptors that complement mass spectrometry. Travelling-wave IMS (TWIMS) measurements deposited in PubChem provide the first publicly curated collisional cross-sections (CCS) for pantethine [6].
Ion species | Observed CCS (Ų) | Calibration standard | Drift gas / IMS type | Source |
---|---|---|---|---|
[M+Na]⁺ | 224.97 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |
[M+H]⁺ | 216.92 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |
[M+H−H₂O]⁺ | 214.62 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |
Environmental Hazard